Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Description
Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a synthetic organic compound featuring a carbamate group linked to a phenyl ring substituted with a 3-methyl-1,3-oxazolidine moiety. The butyl carbamate group may enhance lipophilicity, influencing solubility and membrane permeability.
Properties
CAS No. |
89221-67-0 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
butyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-10-20-15(18)16-13-7-5-12(6-8-13)14-17(2)9-11-19-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,16,18) |
InChI Key |
CQXKUSHWRVATEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C2N(CCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(3-methyloxazolidin-2-yl)phenol with butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The phenyl ring and methyloxazolidinyl group may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Functional Group Variations
The following compounds share partial structural homology with the target molecule:
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Key Differences : Replaces the oxazolidine ring with a pyridazine heterocycle and substitutes the carbamate with an ethyl ester.
- Implications: Pyridazine’s aromaticity and electron-deficient nature may enhance π-π stacking interactions in biological targets compared to the saturated oxazolidine.
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
- Key Differences : Incorporates a methylisoxazole ring and a thioether (-S-) linker instead of the oxazolidine and carbamate.
- Implications : The thioether group may increase metabolic stability compared to oxygen-based linkers. Isoxazole’s electronegativity could alter binding affinity in enzyme-active sites .
RWJ 67657 (3-Butyn-1-ol derivative)
- Key Differences : Contains an imidazole core with fluorophenyl and pyridyl substituents, differing markedly in backbone structure.
- Implications : The fluorine atom enhances bioavailability via increased membrane permeability, while the imidazole ring offers diverse hydrogen-bonding interactions absent in oxazolidine-based compounds .
tert-Butyl (3-hydroxy-4-methylphenyl)carbamate
Physicochemical and Pharmacokinetic Properties
| Property | Butyl [4-(3-Methyloxazolidinyl)phenyl]carbamate | I-6230 | I-6373 | RWJ 67657 |
|---|---|---|---|---|
| Molecular Weight | ~293.3 g/mol* | ~365.4 g/mol | ~381.5 g/mol | 425.5 g/mol |
| Key Functional Groups | Carbamate, oxazolidine | Ester, pyridazine | Thioether, isoxazole | Imidazole, fluorine |
| Lipophilicity (LogP) | Moderate (estimated) | Higher (ester group) | Moderate (thioether) | High (fluorine, imidazole) |
| Metabolic Stability | Likely stable (carbamate) | Low (ester hydrolysis) | Moderate (thioether) | High (fluorine) |
*Estimated based on structural formula.
Biological Activity
Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 264.32 g/mol
- LogP : 2.615 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 50.8 Ų
This compound functions primarily as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are involved in the degradation of extracellular matrix components and play a crucial role in various physiological and pathological processes, including tissue remodeling and cancer metastasis.
Inhibition Studies
Research indicates that derivatives of carbamate compounds exhibit selective inhibition towards MMPs. For instance, studies have shown that certain carbamate derivatives can achieve therapeutic concentrations in the brain, highlighting their potential for treating conditions associated with MMP activity, such as brain metastasis .
Pharmacological Studies
Table 1 summarizes key findings from recent pharmacological studies on butyl carbamates and their derivatives:
Case Studies
- Brain Metastasis Intervention :
-
Therapeutic Concentration Analysis :
- Following administration, plasma concentrations were monitored over time, revealing that the active metabolite derived from butyl carbamate maintained levels above the inhibitory constant () for MMP-2 for extended periods . This suggests that the compound could be effective in clinical settings where prolonged inhibition is necessary.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the oxazolidine moiety to a phenylcarbamate precursor. Key steps include:
- Solvent selection : Polar aprotic solvents like 1,4-dioxane or THF are effective for nucleophilic substitution reactions ( ).
- Catalysts : Tertiary amines (e.g., triethylamine, pyridine) or inorganic bases (e.g., K₂CO₃) facilitate carbamate formation ( ).
- Temperature control : Reactions often proceed at 0–25°C for intermediates and 90°C for cyclization ( ).
- Workup : Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns and oxazolidine ring formation (e.g., δ ~4.5 ppm for oxazolidine protons) ( ).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns ( ).
- Single-Crystal X-ray Diffraction : Use SHELXL or SHELXS for refinement ( ). ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths/angles ( ).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- GHS Classification : While specific data is unavailable, structurally similar carbamates are labeled as non-hazardous ( ).
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin ( ).
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis ( ).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxazolidine ring) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., methyl → ethyl, halogenation) and test in bioassays ( ).
- Key Findings :
| Substituent | Activity Trend (Example) | Reference |
|---|---|---|
| 4-Methoxy | ↑ Nematicidal activity (51.8% mortality) | |
| 2,4-Dimethoxy | ↓ Activity (35% mortality) |
- Mechanistic Insight : Electron-donating groups (e.g., -OCH₃) enhance target binding, while bulky substituents sterically hinder interactions ( ).
Q. How should researchers resolve contradictions in biological activity data across similar carbamate derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) ( ).
- Structural Dynamics : Use molecular docking (e.g., AutoDock Vina) to assess binding mode variations due to oxazolidine ring puckering ().
- Statistical Analysis : Apply ANOVA to identify significant differences in activity (% mortality, IC₅₀) across analogs ( ).
Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Track hydrolytic degradation products (e.g., free carbamic acid, oxazolidine ring-opened intermediates) ( ).
- Kinetic Studies : Perform pH-dependent stability assays (pH 1–10) to model half-life (t₁/₂) and identify labile bonds ( ).
- Metabolite Profiling : Use liver microsomes or hepatocyte cultures to simulate in vivo metabolism ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
